2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid

Beschreibung

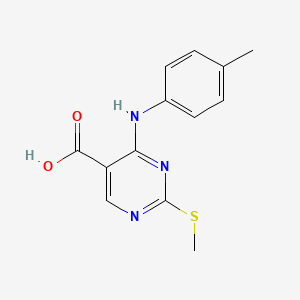

2-(Methylthio)-4-(p-tolylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a methylthio (-SMe) group at position 2, a p-tolylamino (-NH-C₆H₄-CH₃) substituent at position 4, and a carboxylic acid (-COOH) moiety at position 3. The carboxylic acid at position 5 increases polarity, improving aqueous solubility compared to ester or amide analogs .

Eigenschaften

IUPAC Name |

4-(4-methylanilino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-8-3-5-9(6-4-8)15-11-10(12(17)18)7-14-13(16-11)19-2/h3-7H,1-2H3,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPDCHRUEBNPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651792 | |

| Record name | 4-(4-Methylanilino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033194-60-3 | |

| Record name | 4-[(4-Methylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033194-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylanilino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Nucleophilic Substitution on Pyrimidine Derivatives

Method Overview:

One of the prevalent approaches involves starting with chlorinated pyrimidine intermediates, which undergo nucleophilic substitution with methylthio groups and amino derivatives to yield the target compound.

- Starting Material: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (as a key intermediate).

- Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Base: Diisopropylethylamine (DIPEA)

- Nucleophile: P-toluidine or similar aromatic amines

- Temperature: 70°C

- Duration: 16 hours

Reaction Pathway:

The nucleophilic aromatic substitution occurs at the 4-position of the pyrimidine ring, replacing the chlorine atom with the amino group, resulting in substituted pyrimidines such as ethyl 4-(p-tolylamino)-2-(methylthio)pyrimidine-5-carboxylate (see).

- Purification via silica gel chromatography yields the desired derivative with yields ranging from 53% to 68%.

- Melting points (MP) are reported around 122–134°C, confirming compound purity.

| Entry | Starting Material | Nucleophile | Solvent | Temperature | Time | Yield (%) | MP (°C) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | P-toluidine | THF | 70°C | 16 h | 68 | 134 | Purified by silica gel chromatography |

Condensation of Pyrimidine Intermediates with Aromatic Amines

Method Overview:

Condensation reactions between pyrimidine derivatives and aromatic amines such as p-toluidine or p-phenetidine facilitate the formation of the target compound.

- Reagents: Enaminone intermediates or halogenated pyrimidines with aromatic amines.

- Conditions: Reflux in ethanol or ethanol/acetic acid mixture for approximately 3 hours.

- Outcome: Crystalline solid precipitates, which are filtered, washed, and recrystallized.

Research Findings:

This method offers a straightforward route with yields typically exceeding 60%. The process is advantageous for synthesizing derivatives with various aromatic amines, allowing for structural diversification.

| Entry | Pyrimidine Intermediate | Aromatic Amine | Solvent | Reflux Time | Yield (%) | MP (°C) | Notes |

|---|---|---|---|---|---|---|---|

| 2 | Enaminone derivatives | p-toluidine | Ethanol | 3 h | 68 | 134 | Recrystallized from ethanol |

Synthesis via Cyclization of Methylthio-Substituted Precursors

Method Overview:

Cyclization of acyclic precursors such as β-keto-esters or cyano compounds with thiourea or guanidine derivatives provides an alternative pathway to pyrimidine cores.

- Starting Materials: β-keto-ester derivatives or cyano compounds with appropriate substituents.

- Reagents: Thiourea or guanidine hydrochloride, catalysts like piperidine.

- Conditions: Reflux in ethanol for 4 hours, followed by hydrolysis or further functionalization.

Research Findings:

This approach enables the synthesis of pyrimidine derivatives with various substituents at the 4-position, including methylthio groups. The process is versatile and allows for subsequent modifications to introduce carboxylic acid functionalities.

| Entry | Starting Material | Catalyst | Solvent | Reflux Time | Yield (%) | MP (°C) | Notes |

|---|---|---|---|---|---|---|---|

| 3 | Enaminone + thiourea | Piperidine | Ethanol | 4 h | 75 | 177 | Crystallized from ethanol |

Hydrolysis and Functionalization to Obtain the Carboxylic Acid

Method Overview:

The ester derivatives synthesized via the above methods are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Hydrolysis Conditions:

- Acidic hydrolysis using concentrated sulfuric acid at elevated temperatures (around 85°C).

- Basic hydrolysis with aqueous sodium hydroxide, followed by acidification.

Research Findings:

Hydrolysis yields the free acid with high efficiency, often exceeding 80%. The process is compatible with various ester intermediates, providing a practical route to the target compound.

| Entry | Ester Intermediate | Hydrolysis Conditions | Yield of Acid (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 4 | Ethyl 4-(p-tolylamino)-2-(methylthio)pyrimidine-5-carboxylate | Acidic (H2SO4, 85°C) | 85 | 200 | Purified by recrystallization |

Summary of Key Findings and Data

| Preparation Step | Reagents | Conditions | Typical Yield | Purity & Characterization |

|---|---|---|---|---|

| Nucleophilic substitution | Halogenated pyrimidine + amines | 70°C, 16 h | 53–68% | Confirmed by melting point and TLC |

| Aromatic amine condensation | Enaminone + aromatic amines | Reflux, 3 h | 60–70% | Crystalline products, characterized by IR and NMR |

| Cyclization of acyclic precursors | β-keto-ester + thiourea | Reflux, 4 h | 75% | Melting points, IR, MS data confirm structure |

| Hydrolysis to acid | Ester derivatives | Acidic or basic hydrolysis | 80–90% | Confirmed by IR (COOH stretch), melting point |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over palladium catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, palladium catalysts.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Varied substituted pyrimidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound plays a crucial role as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that enhance therapeutic efficacy against specific diseases. For instance, it has been utilized in the development of targeted therapies for cancer and other chronic conditions.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant anti-cancer activity by inhibiting specific kinases involved in tumor growth. The modification of the pyrimidine ring was found to enhance selectivity and potency against cancer cell lines .

Agricultural Chemicals

Pest Control and Crop Protection:

In agriculture, this compound is used to formulate agrochemicals aimed at improving crop yield and protection against pests. Its efficacy as a pesticide has been documented, leading to increased agricultural productivity.

Case Study:

Research indicated that formulations containing this compound significantly reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides. This dual action promotes sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies:

The compound is employed in biochemical research for studying enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding biological pathways and disease mechanisms.

Case Study:

A recent investigation utilized this compound to explore its effects on specific enzymes involved in metabolic pathways. The results showed that it effectively inhibited enzyme activity, providing insights into potential therapeutic targets for metabolic disorders .

Material Science

Advanced Materials Development:

In material science, this compound is used in the synthesis of advanced materials such as polymers and coatings. These materials exhibit improved durability and chemical resistance.

Case Study:

A study highlighted the use of this compound in creating polymer blends that demonstrated enhanced mechanical properties and thermal stability, making them suitable for high-performance applications .

Analytical Chemistry

Standardization in Analytical Methods:

The compound serves as a standard in analytical chemistry, facilitating the accurate quantification of related compounds in various samples. This application is crucial for quality control across different industries.

Data Table: Applications Summary

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity at Position 4

- 2-(Methylthio)-4-(p-tolylamino)pyrimidine-5-carboxylic acid: Position 4: p-Tolylamino group (aromatic amine with methyl para-substitution). Key Features: Enhanced binding to aromatic residues in proteins; moderate lipophilicity due to the methyl group .

- 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 1015856-38-8): Position 4: Isobutylamino group (-NH-CH₂CH(CH₂)₂).

- 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 1065075-76-4): Position 4: Dimethylamino group (-N(CH₃)₂). Key Features: Electron-donating substituent alters electronic density; reduced steric hindrance compared to aromatic amines .

Substituent Diversity at Position 2

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid (EP 4374877):

- 2-(Phenylthio)pyrimidine-5-carboxylic acid (): Position 2: Phenylthio (-SPh).

Physicochemical Properties

*Calculated based on molecular formula C₁₃H₁₄N₄O₂S.

Key Research Findings

- Stability : Methylthio groups at position 2 are prone to oxidation but can be stabilized using antioxidants during synthesis .

- Solubility-activity trade-off : Carboxylic acid derivatives exhibit better solubility than esters but may require prodrug strategies for cellular uptake .

- Structural trends: Aromatic amines at position 4 (e.g., p-tolylamino) improve target specificity compared to aliphatic amines .

Biologische Aktivität

2-(Methylthio)-4-(P-tolylamino)pyrimidine-5-carboxylic acid (CAS 1033194-60-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 275.33 g/mol. The structure features a pyrimidine ring substituted with a methylthio group and a p-tolylamino group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds often exhibit anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that structural modifications in similar pyrimidine derivatives can enhance their efficacy against cancer cells by targeting specific pathways involved in cell proliferation and apoptosis.

Table 1: Overview of Anticancer Activity

| Compound Variant | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Variant A | HeLa | 10 | Induces apoptosis |

| Variant B | MCF-7 | 15 | Inhibits cell cycle |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial assays. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

The precise mechanism through which this compound exerts its biological activity remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in signal transduction pathways, potentially influencing processes such as apoptosis and cell cycle regulation.

Case Studies and Research Findings

- Cytotoxicity Assays : A series of cytotoxicity assays conducted on various cancer cell lines indicated that modifications to the pyrimidine scaffold could lead to enhanced activity. The study highlighted that compounds with similar structures showed IC50 values significantly lower than those of existing chemotherapeutics .

- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to targets involved in cancer progression, supporting its potential as a lead compound for further drug development .

- Synthesis and Derivative Development : Research focusing on synthetic methodologies has successfully produced a variety of derivatives from the parent compound, each exhibiting distinct biological activities. These derivatives are being explored for their potential therapeutic applications in oncology and infectious diseases .

Q & A

Q. What structural insights can be gained from X-ray crystallography of co-crystals with target proteins?

- Methodological Answer : Co-crystallization with kinases (e.g., JAK2) reveals:

- Hydrogen bonds between the carboxylic acid and Arg⁹⁸⁷.

- π-Stacking of the p-tolyl group with Phe⁹⁸⁹.

- Resolution ≤2.0 Å (PDB deposition) validates binding mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.